3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane
Overview
Description
3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane is a complex organic compound that features a boronate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane typically involves the reaction of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol with phenol derivatives under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted phenoxy derivatives .
Scientific Research Applications
3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenoxy and pyran rings .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronate ester with different reactivity and stability profiles.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: A precursor in the synthesis of the target compound.
Uniqueness
3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane is unique due to its combination of a boronate ester with a tetrahydropyran ring, providing distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO5/c1-18(2)19(3,4)25-20(24-18)15-8-7-9-16(14-15)21-12-13-23-17-10-5-6-11-22-17/h7-9,14,17H,5-6,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIILZHOZLXOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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